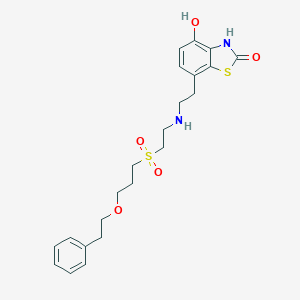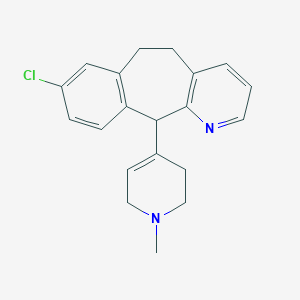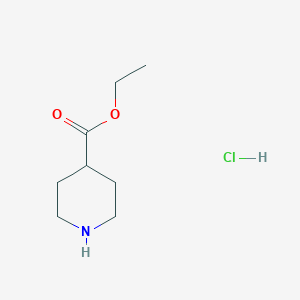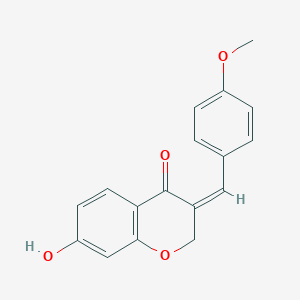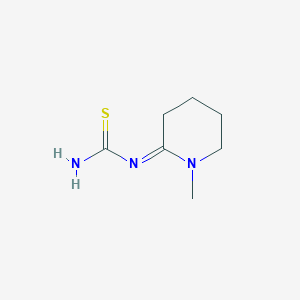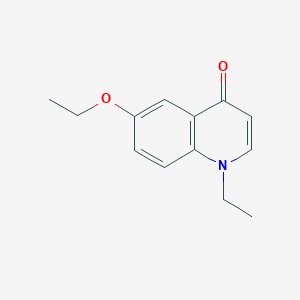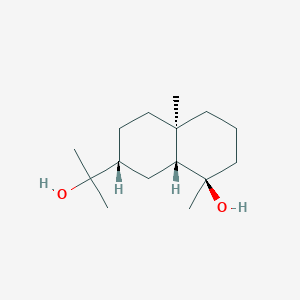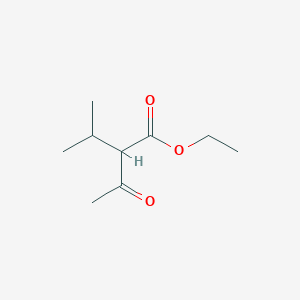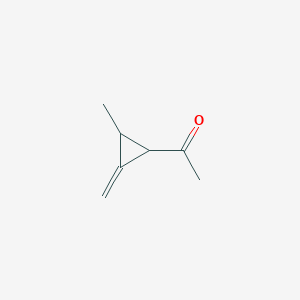
Methyl(2-methyl-3-methylenecyclopropyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-methyl-3-methylenecyclopropyl) ketone, also known as MMCK, is a cyclic ketone that has gained attention in the scientific community for its potential applications in various fields. MMCK is a colorless liquid with a boiling point of 123-125°C and a molecular weight of 126.19 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have potential applications in various scientific fields. In the pharmaceutical industry, Methyl(2-methyl-3-methylenecyclopropyl) ketone has been investigated for its potential as a drug intermediate for the synthesis of various drugs. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-tumor activity in vitro, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood. However, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Methyl(2-methyl-3-methylenecyclopropyl) ketone may also inhibit the activity of enzymes that are involved in cancer cell growth.
Biochemische Und Physiologische Effekte
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have both biochemical and physiological effects. In vitro studies have shown that Methyl(2-methyl-3-methylenecyclopropyl) ketone can inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl(2-methyl-3-methylenecyclopropyl) ketone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using Methyl(2-methyl-3-methylenecyclopropyl) ketone is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research. One direction is to investigate the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as a drug intermediate for the synthesis of new drugs. Another direction is to further investigate the anti-tumor activity of Methyl(2-methyl-3-methylenecyclopropyl) ketone and its mechanism of action. Additionally, the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as an anti-inflammatory and analgesic agent could also be explored in more detail.
Conclusion
In conclusion, Methyl(2-methyl-3-methylenecyclopropyl) ketone is a cyclic ketone that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone, and it has been found to have anti-tumor activity in vitro. While the mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models. While the high cost of Methyl(2-methyl-3-methylenecyclopropyl) ketone may limit its use in certain experiments, there are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research, including investigating its potential as a drug intermediate and exploring its anti-tumor and anti-inflammatory properties in more detail.
Synthesemethoden
Methyl(2-methyl-3-methylenecyclopropyl) ketone can be synthesized through a multi-step process starting from the reaction of 2-bromo-1,1,2-trimethylcyclopropane with magnesium metal in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl vinyl ketone to produce Methyl(2-methyl-3-methylenecyclopropyl) ketone. This synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone with a yield of up to 70%.
Eigenschaften
CAS-Nummer |
156541-80-9 |
|---|---|
Produktname |
Methyl(2-methyl-3-methylenecyclopropyl) ketone |
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChI-Schlüssel |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
Kanonische SMILES |
CC1C(C1=C)C(=O)C |
Synonyme |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



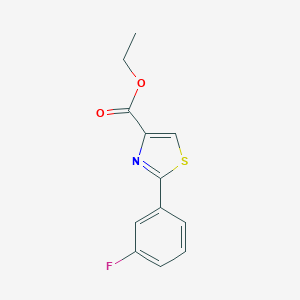
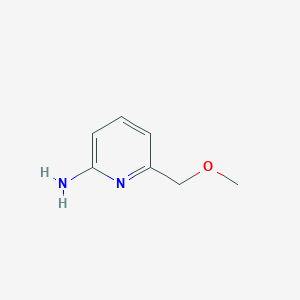
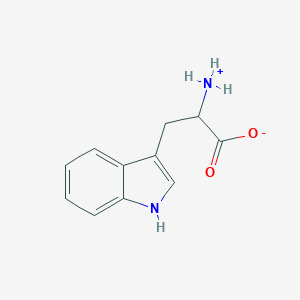
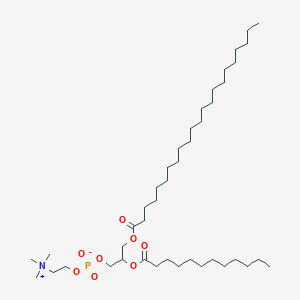
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
